4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid, with the molecular formula and a molecular weight of 258.27 g/mol, is an organic compound classified under organic chemistry. This compound features a benzyloxy group and a methoxy group attached to a benzoic acid framework, contributing to its unique chemical properties. Its structure can be represented using the SMILES notation: COc1cc(ccc1OCc2ccccc2)C(=O)O
.
The synthesis of 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid typically involves several steps starting from commercially available precursors. Common methods include:
For example, one synthesis route involves treating 4-benzyloxyphenol with dodecyloxy-substituted benzoyloxybenzoic acid using N,N'-dicyclohexylcarbodiimide as a coupling agent in dichloromethane . The reaction is typically monitored by thin-layer chromatography and purified via column chromatography.
The molecular structure of 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are often employed for structural characterization, revealing distinct chemical shifts corresponding to the various functional groups present in the molecule .
4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid can undergo various chemical reactions due to its functional groups:
These reactions are crucial for developing derivatives with potentially enhanced biological activities or different chemical properties .
The mechanism of action for 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid involves its interaction with biological targets. Research indicates that this compound may inhibit bacterial growth, suggesting antibacterial properties. Its structural characteristics allow it to interact effectively with bacterial enzymes or receptors involved in inflammatory pathways, which is significant for understanding its potential therapeutic applications .
The physical and chemical properties of 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid include:
These properties make it suitable for various applications in both synthetic chemistry and pharmaceuticals .
4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid has several significant applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: